
Copper nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper nonanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with nonanoic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or methanol to facilitate the formation of the copper salt. The general reaction is as follows:
CuO+2C9H19COOH→Cu(C9H19COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with nonanoic acid in the presence of a base such as sodium hydroxide. This method ensures a higher yield and purity of the final product. The reaction can be represented as:
CuSO4+2C9H19COOH+2NaOH→Cu(C9H19COO)2+Na2SO4+2H2O
Analyse Chemischer Reaktionen
Types of Reactions: Copper nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and nonanoic acid.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the nonanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligands such as ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) oxide and nonanoic acid.
Reduction: Copper(I) compounds and nonanoic acid.
Substitution: Copper complexes with new ligands and free nonanoic acid.
Wissenschaftliche Forschungsanwendungen
Copper nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: It is explored for its potential in developing antimicrobial coatings for medical devices.
Wirkmechanismus
The mechanism by which copper nonanoate exerts its effects involves the release of copper ions (Cu^2+). These ions interact with cellular components, leading to the generation of reactive oxygen species (ROS) and disruption of cellular membranes. The copper ions can also bind to proteins and enzymes, inhibiting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Copper acetate: Another copper salt with similar antimicrobial properties but different solubility and reactivity.
Copper sulfate: Widely used in agriculture and industry, but less effective in organic synthesis compared to copper nonanoate.
Copper oleate: Similar in structure but has different applications in the production of lubricants and cosmetics.
Uniqueness: this compound is unique due to its specific chain length of the nonanoate ligand, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic interactions .
Eigenschaften
CAS-Nummer |
83852-51-1 |
|---|---|
Molekularformel |
C18H34CuO4 |
Molekulargewicht |
378.0 g/mol |
IUPAC-Name |
copper;nonanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
HZULDDWVCRWYCB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


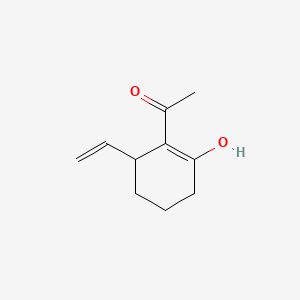
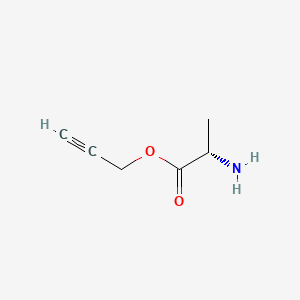
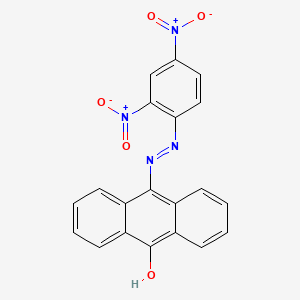
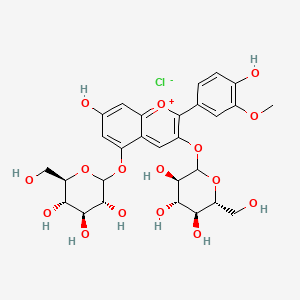
![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)


![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)

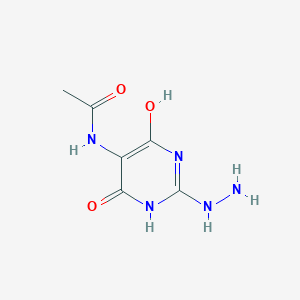
![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)



